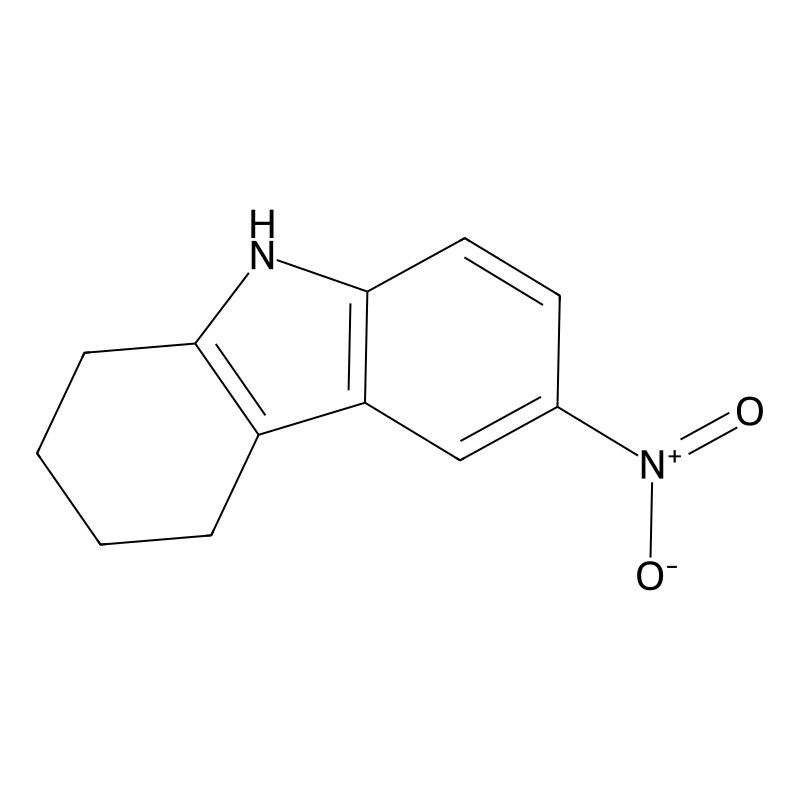

6-nitro-2,3,4,9-tetrahydro-1H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Carbazole Scaffold and Potential Biological Activity:

The core structure of 6-nitro-THcarbazole is a carbazole ring system. Carbazole derivatives have been explored for their various biological activities, including anticancer, PubChem: antibacterial, and antiviral properties [, ]. The presence of a nitro group (NO2) on the 6th position might further modify these biological effects, but specific research on 6-nitro-THcarbazole is lacking.

6-nitro-2,3,4,9-tetrahydro-1H-carbazole is a nitrogen-containing heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. This compound features a tetrahydrocarbazole structure, which consists of a fused bicyclic system containing both aromatic and saturated rings. The presence of a nitro group at the 6-position of the carbazole framework enhances its potential reactivity and biological activity. This compound is recognized for its utility in various research contexts, particularly in medicinal chemistry and biochemistry .

6-nitro-2,3,4,9-tetrahydro-1H-carbazole can undergo several chemical transformations due to its functional groups. Key reactions include:

- Nucleophilic Substitution: The nitro group can be reduced to an amino group, potentially enhancing the compound's biological activity.

- Electrophilic Aromatic Substitution: The aromatic character allows for substitution reactions, which can modify the molecule's properties and activities.

- Oxidation Reactions: The tetrahydro structure may undergo oxidation to form various derivatives, which could exhibit different pharmacological profiles.

These reactions are important for synthesizing analogs and exploring structure-activity relationships in drug development .

Research indicates that 6-nitro-2,3,4,9-tetrahydro-1H-carbazole exhibits notable biological activities. It has been identified as a dual inhibitor of phosphorylated extracellular signal-regulated kinase (pERK) and retinoblastoma protein (pRb), suggesting its potential role in cancer therapy by interfering with key signaling pathways involved in cell proliferation and survival . Additionally, compounds within this class have shown activity against acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

The synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various methods:

- Cyclization Reactions: Starting from suitable precursors such as nitrophenyl derivatives, cyclization can yield the tetrahydrocarbazole framework.

- Reduction Reactions: Nitro groups can be introduced via nitration of existing carbazole derivatives followed by reduction processes to achieve the desired structure.

- Multi-step Synthesis: A combination of functional group transformations including alkylation and acylation may be employed to construct complex analogs.

These methods highlight the versatility in synthetic approaches tailored to specific research or therapeutic needs .

6-nitro-2,3,4,9-tetrahydro-1H-carbazole finds applications in several fields:

- Medicinal Chemistry: As a lead compound for developing new anticancer agents.

- Neuropharmacology: Potential use in treating cognitive disorders due to its enzyme inhibitory properties.

- Biochemical Research: Utilized as a biochemical tool for studying protein interactions and signaling pathways.

Its diverse applications make it a valuable compound in both academic research and pharmaceutical development .

Studies on the interactions of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole with biological targets have revealed insights into its mechanism of action. For instance:

- Protein Binding Studies: Investigations into how this compound binds to target proteins have elucidated its inhibitory mechanisms on pERK and pRb.

- Enzyme Kinetics: Assessing its effects on acetylcholinesterase activity has provided information on how modifications to the compound influence efficacy against neurodegenerative conditions.

Such interaction studies are crucial for understanding the pharmacodynamics of this compound and optimizing its therapeutic potential .

Several compounds share structural similarities with 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3,4,9-Tetrahydrocarbazole | Tetrahydrocarbazole | Lacks nitro group; more basic structure |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Amino derivative | Enhanced solubility due to amino group |

| 9-Methyl-6-nitro-2,3,4-tetrahydro-1H-carbazole | Methyl derivative | Methyl substitution alters biological activity |

| 6-Nitroquinoline | Quinoline derivative | Different ring structure; used in anti-cancer studies |

| 6-Nitrodihydrocarbazole | Dihydro derivative | Increased reactivity due to reduced saturation |

Each of these compounds possesses distinct properties that can influence their biological activity and application potential. The unique nitro substitution in 6-nitro-2,3,4,9-tetrahydro-1H-carbazole contributes significantly to its specific interactions within biological systems .

6-nitro-2,3,4,9-tetrahydro-1H-carbazole represents a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [1] [2] [3]. The compound features a tetrahydrocarbazole structure with a nitro group positioned at the 6-position of the carbazole ring system [2]. The International Union of Pure and Applied Chemistry name is 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, with the Chemical Abstracts Service registry number 50823-86-4 [1] [2].

The molecular structure consists of a tricyclic framework comprising a fused benzene ring, a pyrrole ring, and a cyclohexane ring [2] [3]. The nitro group substituent at position 6 significantly influences the electronic properties and reactivity of the molecule . The compound exhibits the canonical SMILES notation: C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N+[O-] [2] [3].

The InChI representation is InChI=1S/C12H12N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2, with the corresponding InChI Key IROFVXNXPDWNEU-UHFFFAOYSA-N [2] [3]. Alternative nomenclature includes 6-nitro-1,2,3,4-tetrahydrocarbazole and 6-nitrotetrahydrocarbazole [1].

Crystallographic Analysis

Crystal System Parameters

Crystallographic studies of related tetrahydrocarbazole derivatives provide insight into the structural parameters of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. The parent compound 2,3,4,9-tetrahydro-1H-carbazole crystallizes in a monoclinic crystal system [5]. For the methoxy-substituted derivative 6-methoxy-1,2,3,4-tetrahydrocarbazole, the crystal system is monoclinic with space group C2/c, unit cell parameters a = 20.513(2) Å, b = 5.6374(6) Å, c = 18.783(2) Å, β = 100.757(2)°, and V = 2133.9(4) ų [6].

Related tetrahydrocarbazole structures exhibit characteristic crystallographic features with Z = 8 molecules per unit cell and density values around 1.272 g/cm³ [7]. The crystal structure refinement typically involves standard procedures with goodness-of-fit values around 1.19 and maximum residual electron density variations of approximately 0.22 eÅ⁻³ [7].

Molecular Packing and Hydrogen Bonding

The molecular packing in tetrahydrocarbazole derivatives is characterized by specific intermolecular interactions [5] [6]. In the parent tetrahydrocarbazole structure, disordered methylene carbon atoms adopt half-chair conformations, contributing to the overall crystal stability [5]. The structure is stabilized by intermolecular N-H···π and C-H···π interactions [5] [6].

For substituted tetrahydrocarbazole derivatives, the packing arrangements involve hydrogen bonding patterns dependent on the substituent groups [6]. Strong amide N-H···O hydrogen bonding and weak C-H···O interactions are observed in functionalized derivatives [6]. The cyclohexane ring typically adopts a slightly distorted chair conformation, while the aromatic rings maintain planarity with small dihedral angles between ring systems [7] [6].

ORTEP Analysis and Structural Refinement

Structural refinement of tetrahydrocarbazole derivatives employs standard crystallographic methods with careful attention to hydrogen atom positioning [7] [6]. ORTEP diagrams reveal the three-dimensional molecular arrangements with thermal ellipsoids indicating atomic displacement parameters [7]. The refinement procedures typically involve 232 parameters with convergence criteria based on weighted R-factors [7].

The carbazole ring system in related structures shows characteristic geometric features with mean plane deviations and dihedral angles providing information about molecular conformation [8]. Bond length and angle data from X-ray diffraction studies indicate typical aromatic character for the benzene ring portions and standard tetrahedral geometry around saturated carbon atoms [7] [6].

Electronic Properties

Electron Distribution Patterns

The electron distribution in 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is significantly influenced by the presence of the nitro group at position 6 . The tetrahydrocarbazole framework provides an electron-rich aromatic system that interacts with the strongly electron-withdrawing nitro substituent . The nitrogen atom in the carbazole ring contributes to the overall electronic character through its lone pair electrons .

Computational studies on related nitro-substituted aromatic compounds indicate that nitro groups cause substantial changes in electron density distribution [10] [11]. The nitro group acts as a strong electron-withdrawing group, creating regions of electron deficiency in the aromatic ring system [10]. This electronic redistribution affects the reactivity patterns and chemical behavior of the molecule .

Nitro Group Electronic Effects

The nitro group in 6-nitro-2,3,4,9-tetrahydro-1H-carbazole exerts significant electronic effects on the carbazole ring system . As a strong electron-withdrawing group, the nitro substituent decreases electron density in the aromatic ring, particularly at positions ortho and para to the nitro group [10]. This electron withdrawal enhances the electrophilicity of the aromatic system and influences the compound's reactivity profile .

The presence of the nitro group affects bond lengths and angles in the aromatic ring system [10] [8]. Studies on nitro-substituted pyridine derivatives show that nitro substitution can cause bond length variations of 0.006-0.026 Å compared to unsubstituted compounds [10]. The C-NO₂ bond length is particularly sensitive to electronic effects, with typical values around 1.46-1.48 Å depending on the position and electronic environment [10].

Computational Electronic Structure Analysis

Density functional theory calculations provide detailed insights into the electronic structure of nitro-substituted carbazole derivatives [11] [12]. Computational studies using B3LYP/6-31+G(d,p) methods reveal the molecular orbital distributions and electronic properties [11]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly affected by nitro substitution [12].

The nitro group participation in the electronic structure creates characteristic absorption patterns in the ultraviolet-visible spectrum [12]. Time-dependent density functional theory calculations predict absorption wavelengths and oscillator strengths for electronic transitions [12]. The polarization rate and dipole moments are influenced by the nitro group orientation and the overall molecular geometry [11] [12].

Physicochemical Properties

Solubility Profile

The solubility characteristics of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole are influenced by the polar nitro group and the hydrophobic carbazole ring system [13]. The parent compound 2,3,4,9-tetrahydro-1H-carbazole is insoluble in water but shows solubility in methanol with almost complete transparency [14]. The introduction of the nitro group typically increases polarity and may enhance solubility in polar solvents [15].

Computational predictions for related nitro-substituted heterocycles suggest solvation free energies ranging from -10.787 to -12.387 kcal/mol [15]. Higher negative values of solvation free energy indicate improved aqueous solubility [15]. The aqueous solubility calculations using QPlogS methods typically yield values in the range of -3.53 to -5.13 for similar nitro-substituted compounds [15].

Melting Point Characteristics

6-nitro-2,3,4,9-tetrahydro-1H-carbazole exhibits a melting point range of 171-176°C [17]. This melting point is significantly higher than the parent 2,3,4,9-tetrahydro-1H-carbazole, which melts at 118-120°C [18] [14]. The elevated melting point reflects the increased intermolecular interactions resulting from the polar nitro group [17].

The melting point data indicates good thermal stability of the compound under normal conditions [17]. Comparative analysis with related tetrahydrocarbazole derivatives shows that electron-withdrawing substituents generally increase melting points due to enhanced intermolecular forces [18] [14].

Lipophilicity and logP Values

The lipophilicity of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is moderated by the presence of the polar nitro group [18]. The parent compound 2,3,4,9-tetrahydro-1H-carbazole has a LogP value of 3.83, indicating significant lipophilic character [18]. The nitro substitution typically reduces lipophilicity due to the polar nature of the nitro group [15].

Partition coefficient predictions for nitro-substituted compounds suggest reduced LogP values compared to unsubstituted analogs [15]. The balance between the hydrophobic carbazole ring system and the hydrophilic nitro group determines the overall lipophilicity profile [15]. This property influences membrane permeability and bioavailability characteristics [15].

Stability Parameters

The stability of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole under various conditions reflects the inherent stability of the carbazole ring system combined with the nitro group effects [13]. The compound is stable under recommended storage temperatures and pressures [13]. Chemical stability studies indicate resistance to decomposition under normal laboratory conditions [13].

The presence of the nitro group introduces potential reactivity toward reduction reactions, but the overall molecular framework remains stable . Thermal decomposition may produce carbon oxides and nitrogen oxides at elevated temperatures [13]. The compound should be stored away from strong oxidizing agents to maintain stability [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] [2] |

| Molecular Weight | 216.24 g/mol | [1] [2] |

| Melting Point | 171-176°C | [17] |

| CAS Number | 50823-86-4 | [1] [2] |

| Density (predicted) | ~1.3 g/cm³ | [19] |

| Boiling Point (predicted) | ~413.5°C | [19] |

Classical Synthesis Approaches

Nitration of 2,3,4,9-Tetrahydro-1H-Carbazole

The most direct route to 6-nitro-2,3,4,9-tetrahydro-1H-carbazole involves the electrophilic nitration of the parent tetrahydrocarbazole compound . This classical approach utilizes the mixed acid system of nitric acid and sulfuric acid, a time-tested methodology in aromatic nitration chemistry [2] [3].

The nitration mechanism proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile [2] [4]. Sulfuric acid serves multiple roles: it acts as a catalyst, dehydrating agent, and stabilizer for the nitronium ion. The reaction is represented by the equilibrium: H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + NO₂⁺ + H₂O [4].

The tetrahydrocarbazole substrate undergoes electrophilic aromatic substitution preferentially at the 6-position due to electronic and steric factors [5] [6]. The partially saturated cyclohexane ring influences the electron density distribution in the aromatic system, directing nitration to specific positions [5]. Temperature control is critical, with optimal conditions maintained between room temperature and 55°C to prevent over-nitration and decomposition [7].

The regioselectivity of nitration in tetrahydrocarbazole systems is significantly influenced by the protonation state of the nitrogen atom [6]. When the nitrogen is unprotonated (as in protected derivatives), nitration favors the 6- and 8-positions corresponding to para- and ortho-orientations. Conversely, N-protonated species favor nitration at the 5- and 7-positions [6].

Fischer Indole Synthesis Pathways

The Fischer indole synthesis represents a fundamental approach for constructing the tetrahydrocarbazole scaffold, which can subsequently be nitrated to yield the desired 6-nitro derivative [8] [9] [10]. This methodology involves the acid-catalyzed reaction between phenylhydrazine and cyclohexanone to form 2,3,4,9-tetrahydro-1H-carbazole [8].

The environmentally-friendly preparation method developed by Chinese researchers demonstrates exceptional efficiency [8]. The process involves mixing cyclohexanone with methanol or ethanol solutions, followed by introduction of dry hydrogen chloride gas as catalyst. Phenylhydrazine is then added slowly with continued reflux. The reaction yields are remarkably high, ranging from 98.1% to 99.3% with HPLC purities exceeding 98.6% [8].

The reaction conditions are notably mild, with reflux temperatures maintained for 1-2 hours [8]. The mass ratio of phenylhydrazine to cyclohexanone is optimized at 1:1.1-1.5, while the phenylhydrazine to solvent ratio is maintained at 1:5-10 [8]. These parameters ensure complete conversion while minimizing side reactions.

Diverse Fischer indole synthetic strategies have been employed for carbazole derivatives [9] [11] [12]. The reaction tolerates various substitution patterns and can accommodate different protecting groups on the nitrogen atom [9]. Modern adaptations utilize green solvents and improved catalytic systems to enhance environmental compatibility [10].

Ullmann Cross-Coupling Methods

Ullmann-type cross-coupling reactions provide an alternative synthetic route for constructing carbazole frameworks [13] [14] [15]. These copper-catalyzed methodologies enable the formation of carbon-nitrogen bonds between aryl halides and nitrogen-containing heterocycles [13] [14].

Recent developments in Ullmann chemistry have introduced improved catalyst systems for carbazole synthesis [14]. CuCl-catalyzed reactions employ 1-methylimidazole as ligand and t-BuOLi as base, achieving yields of 65-98% for various carbazole derivatives [14]. The reaction conditions typically require elevated temperatures (140°C) and extended reaction times (18 hours) [14].

Copper(I) oxide-catalyzed systems have demonstrated effectiveness with aryl chlorides as coupling partners [13]. The methodology employs N,N'-bis(thiophene-2-ylmethyl)oxalamide as ligand, proceeding at 140°C with Cs₂CO₃ as base in dimethyl sulfoxide/acetonitrile solvent mixtures [13]. Both heteroaromatic ring and amide structures in the ligands contribute to catalytic efficiency [13].

Palladium-catalyzed Ullmann cross-coupling methodologies offer complementary approaches [15] [16]. These reactions typically proceed through reductive cyclization of 2-arylcyclohex-2-en-1-ones followed by aromatization to yield carbazole products [15]. The methodology has been successfully applied to natural product synthesis, including carbazole alkaloids [15].

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized carbazole synthesis by dramatically reducing reaction times while maintaining high yields and selectivity [17] [18] [19] [20]. These methods leverage the unique heating mechanism of microwaves to accelerate chemical transformations under controlled conditions [17].

Carbazolyl nitrenium cation generation under microwave conditions represents a significant advancement [17]. The process involves microwave irradiation of 1-carbazol-9-yl-2,4,6-triphenylpyridinium tetrafluoroborate in trifluoroethanol-arene mixtures [17]. Unlike conventional thermolysis and photolysis conditions, microwave irradiation minimizes formation of carbazole and other side products [17].

The reaction proceeds efficiently with temperature monitoring using fiber-optic systems [17]. Optimal conditions utilize 15-20 minute irradiation periods at controlled temperatures. The methodology demonstrates superior product distribution compared to conventional heating methods [17].

Palladium nanocatalyst systems under microwave conditions have shown remarkable efficiency [18] [20]. The palladium nanoparticles supported on biochar (PdNPs/BC) catalyze direct arylation reactions with yields reaching 43% under microwave irradiation [18]. The process requires 200W power at 180°C for 25 minutes [18].

Comparative studies reveal significant advantages of microwave-assisted methods [19]. Carbazole derivatives are synthesized with yields ranging from 88-93% under microwave conditions compared to 55-65% using conventional thermal heating [19]. Reaction times are reduced from 6-8 hours to 1-3 minutes [19].

Catalyst-Mediated Approaches

Advanced catalytic systems have transformed the efficiency and selectivity of carbazole synthesis [18] [20] [21]. These methodologies employ heterogeneous and homogeneous catalysts to facilitate formation under mild conditions while maintaining environmental compatibility.

Palladium nanocatalyst systems represent a breakthrough in heterogeneous catalysis for carbazole synthesis [18] [20]. The PdNPs/BC catalyst enables one-pot synthesis of 9H-carbazoles through sequential Buchwald-Hartwig amination and direct arylation [20]. This magnetically recoverable catalyst system operates under ligand-free conditions, significantly simplifying product isolation [20].

The biochar support material provides unique surface chemistry that enhances palladium catalytic features [18]. The highly functionalized biochar surface contributes to catalyst activity beyond simple physical support [18]. Comparative studies with PdNPs/Al₂O₃ and PdNPs/PbO demonstrate the superior performance of the biochar-supported system [18].

Indium triflate catalysis offers an alternative approach for aromatic nitration with excellent recyclability [21]. The catalyst operates at low loadings (0.5-2.0 mol%) using single equivalents of nitric acid [21]. Yields range from 56-86% for various aromatic substrates under mild conditions [21].

The indium catalyst system demonstrates significant advantages in catalyst recovery and reuse [21]. Multiple reaction cycles can be performed with maintained catalytic activity, contributing to the economic viability of the process [21]. The methodology accommodates both solid and liquid aromatic substrates under optimized conditions [21].

Regioselective Nitration Techniques

Achieving regioselective nitration in carbazole systems requires careful control of reaction conditions and substrate electronics [22] [6] [23]. Modern approaches have developed sophisticated methodologies to direct nitration to specific positions with high selectivity.

Zeolite-catalyzed nitration systems provide exceptional regioselectivity [23] [24]. The trifluoroacetic anhydride/nitric acid/zeolite Hβ system enables quantitative nitration with improved selectivity compared to traditional mixed acid approaches [23]. The zeolite framework constrains the nitrating species, enhancing positional selectivity [23].

The zeolite system demonstrates remarkable efficiency in double nitration processes [23]. Single-step reactions yield 92% of 2,4-dinitrotoluene with 25:1 selectivity ratios [23]. Two-stage processes improve yields to 96% with selectivity ratios reaching 70:1 [23]. The methodology requires only stoichiometric amounts of nitric acid and minimal trifluoroacetic anhydride [23].

Protected tetrahydroquinoline studies provide insights into regioselective nitration mechanisms [6]. N-protecting groups significantly influence nitration patterns, with bulky groups like pivaloyl directing nitration away from sterically hindered positions [6]. Fmoc protection combined with specific reaction conditions achieves complete regioselectivity for 6-position nitration [6].

Electronic effects of protecting groups also contribute to selectivity [6]. Trifluoroacetyl protection provides electronic shielding that influences nitration patterns [6]. The combination of steric and electronic effects enables precise control over regiochemical outcomes [6].

Purification and Isolation Methods

Recrystallization Techniques

Recrystallization represents the most fundamental and widely employed purification method for tetrahydrocarbazole derivatives [8] [25] [26]. The technique exploits differential solubility characteristics to achieve high-purity products suitable for pharmaceutical and materials applications.

Solvent selection is critical for effective recrystallization of tetrahydrocarbazole compounds [8] [27]. Methanol and ethanol systems provide excellent purification efficiency, with the environmentally-friendly Fischer indole synthesis achieving purities of 98.6-99.3% through simple recrystallization [8]. The process involves controlled cooling of hot solutions to promote slow crystal formation [8].

Mixed solvent systems offer enhanced selectivity for specific impurity removal [25] [27]. Toluene/pentane combinations effectively separate colored impurities from colorless tetrahydrocarbazole products [25]. The differential solubility enables selective crystallization of the desired product while retaining impurities in solution [25].

Industrial-scale recrystallization processes have been optimized for carbazole purification [27]. The solvent crystallization method employs xylene and dimethylformamide (DMF) as mixed solvents with specific temperature and timing parameters [27]. Optimal conditions include dissolution at 85°C, crystal-keeping time of 90 minutes, solvent ratio of 1.8 g/mL, and cooling crystallization at 25°C for 50 minutes [27].

The multi-stage recrystallization approach enables achievement of greater than 96% purity with total yields exceeding 67% [27]. The process incorporates solvent recovery through vacuum distillation, enhancing economic viability and environmental compatibility [27].

Chromatographic Purification Strategies

Column chromatography provides precise separation capabilities for complex tetrahydrocarbazole mixtures [25] [28] [29]. The methodology enables isolation of specific regioisomers and removal of trace impurities that resist recrystallization purification.

Silica gel chromatography represents the standard approach for tetrahydrocarbazole purification [25] [28] [29]. The methodology employs gradient elution systems using hexane/ethyl acetate or dichloromethane/methanol solvent combinations [25] [28]. Column packing with dual-layer systems (silica gel base with alumina top layer) effectively removes colored by-products [25].

Specialized chromatographic conditions have been developed for specific applications [28] [29]. Flash chromatography using 200-300 mesh silica gel enables rapid purification with excellent resolution [29]. Thin-layer chromatography monitoring using Merck 60 F254 pre-coated plates provides real-time assessment of separation progress [29].

High-performance liquid chromatography (HPLC) offers analytical and preparative capabilities for tetrahydrocarbazole derivatives [30]. Reverse-phase methods using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases achieve excellent separation [30]. The methodology is scalable for preparative isolation and suitable for pharmacokinetic studies [30].

Mass spectrometry-compatible HPLC conditions substitute formic acid for phosphoric acid, enabling direct coupling with MS detection [30]. The methodology accommodates 3 μm particle columns for ultra-performance liquid chromatography (UPLC) applications [30].

Green Chemistry Approaches

Aqueous Medium Reactions

Aqueous nitration methodologies represent a significant advancement in sustainable organic synthesis [31] [32]. These approaches eliminate organic solvents while maintaining reaction efficiency and selectivity, aligning with green chemistry principles.

Catalyst-free aqueous nitration has been successfully demonstrated for aromatic substrates [32]. The methodology employs only dilute aqueous nitric acid as both nitronium ion source and self-catalyst [32]. This approach eliminates catalyst recycling and disposal steps, preventing considerable toxic waste formation [32].

The aqueous system demonstrates remarkable selectivity control through careful optimization of reaction parameters [32]. Low acid ratios combined with short reaction times (30 minutes) prevent over-nitration while maintaining good conversion [32]. The reaction reaches equilibrium-like states, with product distribution remaining constant even with extended reaction times [32].

Water-mediated nucleophilic substitution reactions have been developed for nitro group transformations [31]. These catalyst-free processes operate at elevated temperatures using highly enolizable carbanions derived from 1,3-dicarbonyl compounds [31]. The methodology provides insights into catalyst-free water-mediated reactions [31].

Phase-transfer catalysis in aqueous systems offers enhanced control over nitration selectivity [33]. Sono-facilitated nitration using dilute nitric acid (6%) with tetrabutylammonium bromide (TBAB) as phase-transfer catalyst achieves selective ortho-nitration [33]. Ultrasonic activation reduces activation energy and improves reaction efficiency [33].

Sustainable Catalyst Systems

Enzyme-mediated nitration represents the frontier of sustainable nitration methodology [34]. These biocatalytic approaches operate under mild conditions with exceptional selectivity, offering environmentally benign alternatives to traditional chemical methods.

Cytochrome P450 enzymes have been engineered for direct nitration capabilities [34]. The P450BM3 variants catalyze nitration of unsaturated hydrocarbons under mild conditions [34]. These engineered enzymes demonstrate the potential of protein engineering to unlock unique chemical transformations [34].

Peroxidase enzymes provide complementary nitration capabilities with different substrate preferences [34]. The development of nitration enzyme toolkits aims to unravel new bio-nitration mechanisms utilized by microorganisms [34]. These initiatives investigate pathways for producing nitro-containing natural products [34].

Electrochemical methods offer metal-free alternatives for nitro compound transformations [35]. Electroreduction processes enable selective conversion of nitro compounds into nitrogen-containing products without metal-based reducing agents [35]. The methodology aligns with green chemistry principles by minimizing waste and hazardous reagents [35].

The electrochemical approach provides precise tunability through pH and current density control [35]. This enables production of hydroxylamines, N-hydroxyl, and N-oxy derivatives that are traditionally challenging to synthesize [35]. Electric current from renewable energy sources significantly reduces the carbon footprint of chemical manufacturing [35].

Mechanochemical nitration employs ball milling conditions to achieve solvent-minimized processes [36]. The methodology uses bench-stable saccharin-based nitrating reagents under mechanical activation [36]. This approach enhances green metrics compared to conventional solvent-based processes while maintaining good functional group tolerance [36].

Data Summary Tables

The following tables summarize key data from the comprehensive literature analysis:

| Classical Synthesis Method | Yield (%) | Reaction Conditions | Temperature | Time |

|---|---|---|---|---|

| Nitration of 2,3,4,9-tetrahydro-1H-carbazole | Not specified | HNO₃/H₂SO₄, mixed acid nitration | Room temperature to 55°C | Variable |

| Fischer Indole Synthesis | 98.1-99.3% | HCl gas, methanol/ethanol, reflux | Reflux temperature | 1.5-2 hours |

| Ullmann Cross-Coupling | 65-98% | CuCl catalyst, t-BuOLi base | 140°C | 18 hours |

| Modern Synthesis Method | Yield (%) | Reaction Conditions | Temperature | Time |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 43-93% | PdNPs/BC catalyst, K₃PO₄ base | 130-180°C | 25 minutes |

| Pd Nanocatalyst-Mediated | 19-43% | PdNPs/biochar, microwave 200W | 180°C | 25 minutes |

| Trifluoroacetic Anhydride/Zeolite | 92-96% | TFAA/HNO₃/zeolite Hβ | Room temperature | 2 hours |

| Purification Method | Purity Achieved | Solvent System | Applications |

|---|---|---|---|

| Recrystallization | 98.6-99.3% | Methanol/ethanol/water | Industrial scale purification |

| Column chromatography | High purity | Hexane/ethyl acetate, DCM/methanol | Laboratory scale isolation |

| HPLC purification | Analytical grade | Acetonitrile/water/phosphoric acid | Analytical separation |

| Green Chemistry Method | Environmental Benefit | Conditions | Selectivity |

|---|---|---|---|

| Aqueous phase nitration | Water as solvent, reduced waste | Dilute HNO₃, room temperature | High regioselectivity |

| Enzyme-mediated nitration | Mild conditions, high selectivity | Cytochrome P450 catalysts | Site-specific nitration |

| Electrochemical reduction | No metal reducing agents | Electric current, protic media | Controlled reduction degree |

| Mechanochemical nitration | Solvent-minimized process | Ball milling, saccharin-based reagent | Good functional group tolerance |